molecular formula C17H19N5O2S B11258130 2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11258130
M. Wt: 357.4 g/mol
InChI Key: JYCNLFBNRVJTDK-UHFFFAOYSA-N
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Description

2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound with a unique structure that combines a purine derivative with a sulfanyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with an appropriate alkylating agent, followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction. The final step involves the acylation of the intermediate with an acetamide derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl groups in the purine ring can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its purine derivative structure, it may have potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The purine derivative structure suggests that it may act on enzymes involved in purine metabolism or nucleotide synthesis. The sulfanyl group could facilitate binding to metal ions or other cofactors, enhancing its biological activity. The acetamide moiety may contribute to the compound’s stability and solubility, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug with a similar purine derivative structure.

    Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.

    Ganciclovir: Another antiviral agent with a related structure.

Uniqueness

2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is unique due to the presence of the sulfanyl group and the specific acetamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(9-ethyl-6-oxo-1H-purin-8-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C17H19N5O2S/c1-3-11-5-7-12(8-6-11)20-13(23)9-25-17-21-14-15(22(17)4-2)18-10-19-16(14)24/h5-8,10H,3-4,9H2,1-2H3,(H,20,23)(H,18,19,24)

InChI Key

JYCNLFBNRVJTDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2CC)N=CNC3=O

Origin of Product

United States

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